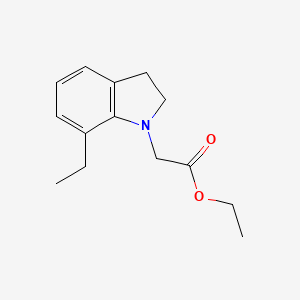
Ethyl (7-ethyl-2,3-dihydro-1H-indol-1-yl)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl (7-ethyl-2,3-dihydro-1H-indol-1-yl)acetate is a compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their presence in various natural products and pharmaceuticals, exhibiting a wide range of biological activities
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives, including Ethyl (7-ethyl-2,3-dihydro-1H-indol-1-yl)acetate, often involves the Fischer indole synthesis. This method typically starts with phenylhydrazine and an aldehyde or ketone, followed by acid-catalyzed cyclization . Another method involves the reaction of 2-ethylaniline with 2,2,2-trichloroethane-1,1-diol to form the corresponding aldehyde, which is then treated with hydroxylamine hydrochloride to obtain the desired indole derivative .
Industrial Production Methods
Industrial production of indole derivatives often employs optimized processes to ensure high yield and purity. These methods may include multi-step synthesis routes, such as the elaboration of intermediates like 7-ethyl tryptophol via 7-ethyl-3-indolylglyoxylate .
化学反应分析
Types of Reactions
Ethyl (7-ethyl-2,3-dihydro-1H-indol-1-yl)acetate can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides.
Reduction: Formation of reduced derivatives.
Substitution: Electrophilic substitution reactions due to the aromatic nature of the indole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions . The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the indole ring .
科学研究应用
作用机制
The mechanism of action of Ethyl (7-ethyl-2,3-dihydro-1H-indol-1-yl)acetate involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind with high affinity to various receptors, influencing biological processes such as enzyme inhibition and signal transduction . This binding can result in therapeutic effects, such as anti-inflammatory and anticancer activities .
相似化合物的比较
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
Indomethacin: A nonsteroidal anti-inflammatory drug with an indole core.
Tryptophan: An essential amino acid containing an indole ring.
Uniqueness
Ethyl (7-ethyl-2,3-dihydro-1H-indol-1-yl)acetate is unique due to its specific ethyl substitutions, which can influence its chemical reactivity and biological activity. These structural differences can result in distinct pharmacological properties compared to other indole derivatives .
属性
CAS 编号 |
65513-58-8 |
|---|---|
分子式 |
C14H19NO2 |
分子量 |
233.31 g/mol |
IUPAC 名称 |
ethyl 2-(7-ethyl-2,3-dihydroindol-1-yl)acetate |
InChI |
InChI=1S/C14H19NO2/c1-3-11-6-5-7-12-8-9-15(14(11)12)10-13(16)17-4-2/h5-7H,3-4,8-10H2,1-2H3 |
InChI 键 |
MHPKZURBAKTONN-UHFFFAOYSA-N |
规范 SMILES |
CCC1=CC=CC2=C1N(CC2)CC(=O)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















